molecular formula C20H13N3O3 B13675619 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline

Cat. No.: B13675619
M. Wt: 343.3 g/mol
InChI Key: XZSJBULSIPKHID-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is a quinoxaline derivative featuring a phenylphenoxy substituent at the 2-position of the quinoxaline core, with a nitro group at the para position of the distal phenyl ring. Quinoxalines are nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and antimalarial properties .

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]quinoxaline

InChI

InChI=1S/C20H13N3O3/c24-23(25)15-7-11-17(12-8-15)26-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H

InChI Key

XZSJBULSIPKHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Strategy

This method allows for the introduction of the phenoxy group bearing substituents such as nitro groups via the corresponding hydroxybenzaldehyde derivatives.

Characterization and Purity Assessment

  • Melting points are determined by open capillary methods to confirm compound purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) is used for structural elucidation, with chemical shifts referenced to tetramethylsilane (TMS).
  • Mass spectrometry (MS), especially Electrospray Ionization (ESI), confirms molecular weights.
  • Thin-layer chromatography (TLC) on silica gel with n-hexane/ethyl acetate mixtures monitors reaction progress and purity.
  • Infrared (IR) spectroscopy identifies functional groups, e.g., nitro group stretches (~1500-1600 cm^-1) and carbonyl groups where applicable.
  • X-ray crystallography has been employed in some cases to confirm molecular geometry and substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) References
IBX-mediated oxidation o-Phenylenediamine + hydroxy ketone + IBX, THF/DMSO, 80 °C Mild, environmentally friendly catalyst 75-82
Nucleophilic aromatic substitution 2-Chloroquinoxaline + 4-nitrophenol, K2CO3, reflux in acetonitrile Straightforward, classical method 60-80
Aryne insertion Quinoxalin-2(1H)-one + 2-(trimethylsilyl)phenyl triflate + CsF, RT, acetonitrile Mild conditions, high yield, broad scope 70-89
Stepwise condensation o-Phenylenediamine + ethyl pyruvate → POCl3 chlorination → reaction with 4-hydroxybenzaldehyde Modular, allows functional group variation 60-80

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) are employed.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Aminophenoxy)phenyl]quinoxaline.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is a chemical compound with the molecular formula C20H13N3O3C_{20}H_{13}N_{3}O_{3} and a molecular weight of 343.3 g/mol . It is also known by other names such as 2-[4-(4-nitrophenoxy)phenyl]quinoxaline, STK537102, AKOS005468105, 1245-70-1, and SY390393 .

Computed Properties

  • IUPAC Name: 2-[4-(4-nitrophenoxy)phenyl]quinoxaline
  • InChI: InChI=1S/C20H13N3O3/c24-23(25)15-7-11-17(12-8-15)26-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H
  • InChIKey: XZSJBULSIPKHID-UHFFFAOYSA-N
  • SMILES: C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N+[O-]
  • XLogP3-AA: 4.2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 3
  • Exact Mass: 343.09569129 Da
  • Monoisotopic Mass: 343.09569129 Da
  • Topological Polar Surface Area: 80.8 Ų
  • Heavy Atom Count: 26
  • Complexity: 467

Applications

While the primary use of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is not explicitly detailed in the provided search results, related compounds such as quinoxalines and their derivatives have notable applications:

  • Antimicrobial agents: Quinoxaline 1,4-di-N-oxides have demonstrated antimicrobial properties .
  • Antibacterial Activity: Quinoxaline sulfonamide derivatives have shown antibacterial activity against S. Aureus and E. coli .
  • Antileishmanial Activity: Certain quinoxaline sulfonamide derivatives have displayed antileishmanial activity .
  • Antimalarial Activity: An antimalarial quinoxaline derivative has demonstrated promise against Schistosoma mansoni .
  • Diuretic Activity: Benzothiazole quinoxaline sulfonamide derivatives have exhibited diuretic activity .

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce DNA damage and inhibit cell proliferation . The compound can generate reactive oxygen species (ROS) and interfere with cellular processes, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in:

  • Substituent position (e.g., nitro at para vs. meta).
  • Quinoxaline substitution pattern (e.g., trifluoromethyl at the 3-position).
  • Linker groups (e.g., direct phenoxy vs. phenylphenoxy).
Table 1: Structural and Functional Comparison
Compound Name Quinoxaline Substituents Phenoxy/Phenyl Substituents Key Properties/Activities References
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline None 4-(4-Nitrophenoxy)phenyl Hypothesized antimicrobial/antimalarial -
2-(4-Nitrophenoxy)quinoxaline (3u) None 4-Nitrophenoxy Antimalarial (Plasmodium falciparum)
2-(3-Nitrophenoxy)quinoxaline None 3-Nitrophenoxy Fluorescence properties
2-(4-Fluorophenyl)quinoxaline None 4-Fluorophenyl Structural (dihedral angle: 22.2°)
2-(4-Trifluoromethylphenoxy)-3-trifluoromethylquinoxaline (3v) 3-Trifluoromethyl 4-Trifluoromethylphenoxy Antimalarial
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline 6-Bromo, 3-Amino 4-(Trifluoromethyl)phenyl Dual anticancer/antimicrobial

Physicochemical Properties

  • Planarity and Crystallinity: The dihedral angle between the quinoxaline and phenyl rings in 2-(4-fluorophenyl)quinoxaline is 22.2° . The target compound’s phenylphenoxy group may increase steric hindrance, reducing planarity and crystal stacking efficiency.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline?

  • Methodology : The synthesis typically involves condensation of ortho-phenylenediamine with a substituted dicarbonyl precursor. For derivatives with nitrophenoxy groups, nucleophilic aromatic substitution (SNAr) is often employed. Key solvents include dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the phenolic oxygen and facilitate substitution . Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization .
  • Example Protocol :

  • React 4-nitrophenol with 2-chloroquinoxaline in DMF at 80–100°C for 12–24 hours.
  • Use a 1.5:1 molar ratio of 4-nitrophenol to quinoxaline derivative.
  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) to isolate the product .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the nitrophenoxy group’s deshielded protons appear as doublets in the 7.5–8.5 ppm range .
  • X-ray Crystallography : Resolves dihedral angles between the quinoxaline core and substituents (e.g., 22.2° for a fluorophenyl analog), critical for understanding steric effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 346.0921 for C₁₈H₁₂N₃O₃) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenoxy group influence reactivity in cross-coupling reactions?

  • Analysis : The nitro group is a strong electron-withdrawing substituent, which activates the phenyl ring for nucleophilic attack but deactivates it for electrophilic substitution. Computational studies (e.g., DFT) can map electron density distribution, revealing preferred sites for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .
  • Experimental Validation : Compare reaction yields with analogs (e.g., 4-methoxyphenoxy vs. 4-nitrophenoxy). Lower yields in nitrophenoxy derivatives may arise from steric hindrance or electronic deactivation .

Q. How can contradictory solubility data in polar solvents be resolved?

  • Case Study : Some studies report solubility in DMSO (>10 mg/mL), while others note limited solubility (<1 mg/mL).
  • Resolution :

Verify purity via HPLC (e.g., >95% purity threshold).

Test solubility under controlled conditions (e.g., 25°C vs. 40°C).

Use co-solvents (e.g., DMSO:water 9:1) to enhance dissolution for biological assays .

Q. What strategies mitigate byproduct formation during nitro-group reduction?

  • Challenge : Reduction of the nitro group to an amine may produce over-reduced (e.g., hydroxylamine) or dimerized byproducts.
  • Optimization :

  • Use catalytic hydrogenation (H₂, Pd/C) in ethanol at 50 psi, monitoring by TLC.
  • Alternative: Employ sodium dithionite (Na₂S₂O₄) in aqueous THF for selective reduction .

Methodological Guidance

Q. Designing fluorescence studies: How does the nitrophenoxy group affect emission properties?

  • Approach :

Measure UV-Vis absorption (e.g., λₐᵦₛ ~350 nm for nitroaromatics) and fluorescence spectra (λₑₘ ~450 nm).

Compare quantum yields with non-nitrated analogs (e.g., 4-methoxyphenoxy derivatives).

Use TD-DFT calculations to correlate experimental spectra with electronic transitions .

Addressing contradictory biological activity data in cell-based assays

  • Hypothesis : Discrepancies may arise from differences in cell permeability or metabolic stability.
  • Validation Steps :

  • Perform logP measurements (e.g., shake-flask method) to assess hydrophobicity.
  • Conduct stability studies in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid metabolism) .

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